

# Legumain-Cleavable Linkers for Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | MC-Ala-Ala-Asn-PAB-PNP |           |
| Cat. No.:            | B15139925              | Get Quote |

#### Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. While traditional linkers like the cathepsin B-cleavable valine-citrulline (Val-Cit) have seen clinical success, they possess limitations such as hydrophobicity and susceptibility to premature cleavage in circulation, leading to off-target toxicity.[1][2][3][4] This has spurred the development of next-generation linker technologies, with legumain-cleavable linkers showing significant promise.

Legumain, an asparaginyl endopeptidase, is a lysosomal cysteine protease that is overexpressed in a wide range of solid tumors and within the tumor microenvironment (TME), including in tumor-associated macrophages (TAMs).[5][6][7][8] Its expression is significantly lower in normal tissues, making it an attractive target for tumor-specific drug release.[5][7] Legumain's activity is highly dependent on the acidic conditions found within lysosomes (pH 4.5-5.5) and the TME, providing an additional layer of tumor selectivity.[9][10][11] This guide provides an in-depth technical overview of legumain-cleavable linkers for ADCs, covering their mechanism of action, design, quantitative performance data, and the experimental protocols used for their evaluation.

## **Mechanism of Action**

#### Foundational & Exploratory





The fundamental principle of legumain-cleavable ADCs is the selective release of the cytotoxic payload within the tumor. This process involves several key steps:

- Circulation and Targeting: The ADC circulates systemically, with the stable linker preventing premature payload release. The antibody component specifically binds to a tumor-associated antigen on the surface of a cancer cell.
- Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis.
- Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.
- Linker Cleavage: Inside the acidic environment of the lysosome, overexpressed and active legumain recognizes and cleaves the specific asparagine-containing peptide sequence of the linker.
- Payload Release and Action: The cleavage liberates the cytotoxic payload, which can then
  exert its cell-killing effect, for instance, by inhibiting tubulin polymerization or causing DNA
  damage.
- Bystander Effect: In some cases, the released payload can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[2]

Furthermore, the acidic nature of the TME may also facilitate the extracellular activation of secreted prolegumain, potentially enabling payload release in the tumor interstitium before internalization.[9][12][13]





Click to download full resolution via product page

Figure 1: Mechanism of action of a legumain-cleavable ADC.



## **Design and Chemistry**

The design of legumain-cleavable linkers centers on incorporating peptide sequences that are efficiently recognized and cleaved by the enzyme.

- Substrate Specificity: Legumain preferentially cleaves peptide bonds on the C-terminal side of asparagine (Asn) residues. Dipeptide sequences such as Alanine-Alanine-Asparagine (Ala-Ala-Asn) and Asparagine-Asparagine (Asn-Asn) have been identified as effective substrates.[1][9][13][14] These Asn-containing linkers are notably more hydrophilic than the traditional Val-Cit linker, which can reduce ADC aggregation and improve pharmacokinetics. [1][2]
- Self-Immolative Spacers: Many designs incorporate a self-immolative spacer, such as paminobenzyl carbamate (PABC), between the cleavage site and the payload. After legumain cleaves the peptide, the PABC spacer spontaneously decomposes, ensuring the release of the payload in its unmodified, fully active form.
- Direct Payload Coupling: An innovative approach involves the direct attachment of the payload to the asparagine residue.[15][16] This strategy simplifies the synthesis of the linker-payload and further increases hydrophilicity by eliminating the PABC spacer.[15]



Click to download full resolution via product page



Figure 2: General structures of legumain-cleavable linkers.

## **Quantitative Data Summary**

The performance of legumain-cleavable ADCs has been extensively evaluated and compared to the industry-standard Val-Cit linker. The following tables summarize key quantitative data from preclinical studies.

Table 1: Comparative In Vitro Cytotoxicity (IC50)

| ADC Linker-<br>Payload        | Cell Line  | Target<br>Antigen | Legumain<br>Expression | lC₅₀ (μg/mL) | Reference |
|-------------------------------|------------|-------------------|------------------------|--------------|-----------|
| Asn-Asn-<br>PABC-MMAE         | Granta-519 | CD79b             | High                   | ~0.004       | [1]       |
| Val-Cit-<br>PABC-MMAE         | Granta-519 | CD79b             | High                   | ~0.03        | [1]       |
| Asn-Asn-<br>PABC-MMAE         | RL         | CD79b             | Low                    | ~0.03        | [1]       |
| Val-Cit-<br>PABC-MMAE         | RL         | CD79b             | Low                    | ~0.03        | [1]       |
| Asn-Asn-<br>PABC-MMAE         | SKBR3      | HER2              | High                   | ~0.021       | [9]       |
| Val-Cit-<br>PABC-MMAE         | SKBR3      | HER2              | High                   | ~0.027       | [9]       |
| Gly-Asn-Asn-<br>Gly-Exatecan  | BxPC-3     | TROP2             | High                   | 0.0003       | [16]      |
| Val-Cit-<br>PABC-<br>Exatecan | BxPC-3     | TROP2             | High                   | 0.0004       | [16]      |

Data indicates that Asn-Asn linkers provide comparable or, in high-legumain expressing cells, superior potency to Val-Cit linkers.[1][16]



Table 2: Comparative Plasma Stability

| ADC Linker            | Plasma Source | Incubation<br>Time | Payload<br>Retained | Reference |
|-----------------------|---------------|--------------------|---------------------|-----------|
| Asn-Asn-PABC-<br>MMAE | Human         | 7 days             | >95%                | [9]       |
| Asn-Asn-PABC-<br>MMAE | Mouse         | 7 days             | ~85%                | [9]       |
| Val-Cit-PABC-<br>MMAE | Human         | 7 days             | >95%                | [9]       |
| Val-Cit-PABC-<br>MMAE | Mouse         | 7 days             | ~85%                | [9]       |

Legumain-cleavable linkers demonstrate excellent stability in both human and mouse plasma, comparable to Val-Cit, suggesting suitability for in vivo applications.[9][17] A key advantage is their resistance to cleavage by human neutrophil elastase, which is implicated in the neutropenia associated with some Val-Cit ADCs.[9][17]

Table 3: Comparative Physicochemical Properties of α-TROP2-Exatecan ADCs

| ADC Linker               | DAR | % Aggregation | Δ HIC<br>Retention Time<br>(min) | Reference |
|--------------------------|-----|---------------|----------------------------------|-----------|
| mc-Gly-Asn-Asn-<br>Gly   | 7.9 | 0.2           | -0.21                            | [16]      |
| mc-Gly-Asn-<br>Asn(GABA) | 7.8 | 0.1           | -0.18                            | [16]      |
| mc-Val-Cit-PABC          | 7.6 | 1.1           | 0.44                             | [16]      |
| mc-GGFG                  | 7.7 | 0.8           | 0.49                             | [16]      |



The negative  $\Delta$  HIC retention time indicates that legumain-cleavable ADCs are significantly less hydrophobic (more hydrophilic) than their cathepsin-cleavable counterparts.[16] This corresponds with a markedly lower tendency for aggregation.[16]

## **Experimental Protocols**

Evaluating the efficacy and stability of legumain-cleavable ADCs requires a series of specialized assays.



Click to download full resolution via product page

**Figure 3:** General experimental workflow for ADC evaluation.

## **Legumain-Mediated Linker Cleavage Assay**

 Objective: To confirm that the linker is specifically cleaved by legumain in a lysosomal environment.



#### · Methodology:

- Lysate Preparation: Prepare lysosomal extracts from rat or human liver tissue or from cancer cells with high legumain expression.
- Incubation: Incubate the ADC (e.g., at 10 μM) with the lysosomal lysate at 37°C under acidic conditions (e.g., pH 4.5-5.5) that are optimal for legumain activity.[9]
- Inhibition Control: Run parallel reactions including a specific legumain inhibitor (e.g., AAN-CMK) and a cathepsin B inhibitor (e.g., CA-074) to confirm the cleavage is legumain-specific.[1]
- Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
- Analysis: Quench the reaction and analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the released payload.[1] Alternatively, a Förster resonance energy transfer (FRET) based assay using a fluorophore/quencher pair connected by the linker can be used for high-throughput screening.[9][13]

#### **Plasma Stability Assay**

- Objective: To assess the stability of the ADC linker in circulation and determine the rate of premature payload release.
- Methodology:
  - Incubation: Incubate the ADC (e.g., at 0.1 mg/mL) in human and mouse plasma at 37°C.
     [18]
  - Time Points: Collect aliquots at multiple time points over a prolonged period (e.g., 0, 1, 3, 7 days).
  - Sample Preparation: At each time point, process the samples to analyze either the amount of intact ADC or the concentration of released free payload.
  - Analysis:



- Intact ADC: Use Hydrophobic Interaction Chromatography (HIC) or LC-MS to measure the average Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates payload loss.[18]
- Released Payload: Use an immuno-capture method followed by LC-MS/MS to quantify the amount of free payload in the plasma.[1]

## In Vitro Cytotoxicity Assay

- Objective: To determine the potency (IC₅₀ value) of the ADC against antigen-positive and antigen-negative cancer cell lines.
- Methodology:
  - Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
  - ADC Treatment: Treat the cells with a serial dilution of the ADC. Include an antigennegative cell line to assess target-specific killing.
  - Incubation: Incubate the cells for a period of 3 to 5 days at 37°C.
  - Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which
    measures ATP levels as an indicator of metabolically active cells.
  - Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC<sub>50</sub> value.

#### In Vivo Xenograft Efficacy Study

- Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
- Methodology:
  - Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million cells)
     into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]
  - Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).



- ADC Administration: Randomize mice into treatment groups and administer a single intravenous dose of the ADC, a vehicle control, or a comparator ADC.[16]
- Monitoring: Measure tumor volumes (e.g., twice weekly with calipers) and body weight (as a measure of toxicity) over a period of 3-4 weeks.
- Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition.

#### **Conclusion and Future Directions**

Legumain-cleavable linkers represent a significant advancement in ADC technology, offering a solution to many of the drawbacks associated with traditional cathepsin-cleavable linkers. Their hydrophilic nature reduces aggregation and improves physicochemical properties, while their specific cleavage by a tumor-overexpressed enzyme in acidic environments enhances tumor-selective payload delivery.[1][2][16] Preclinical data consistently demonstrates that legumain-cleavable ADCs have comparable or superior efficacy to conventional ADCs, along with excellent plasma stability.[1][4]

The development of this technology is ongoing, with a legumain-cleavable ADC, VIP943 (targeting CD123 for AML and MDS), having advanced into Phase 1 clinical trials (NCT06034275).[16][19] Future research will likely focus on further optimizing peptide sequences for different payloads and tumor types, exploring novel payload combinations, and expanding the application of this promising linker platform to address a wider range of malignancies. The tailored cleavage mechanism of legumain-sensitive linkers holds the potential to widen the therapeutic window of ADCs, leading to safer and more effective cancer treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers PMC [pmc.ncbi.nlm.nih.gov]
- 2. orb.binghamton.edu [orb.binghamton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of LGMN in tumor development and its progression and connection with the tumor microenvironment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. preprints.org [preprints.org]
- 11. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An infection-induced oxidation site regulates legumain processing and tumor growth PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Expanding the utility of legumain cleavable ADC linkers through direct payload coupling [morressier.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers -PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Legumain-Cleavable Linkers for Antibody-Drug Conjugates: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139925#legumain-cleavable-linkers-for-adcs]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com